(1R,2S)-VU0155041

mGluR4 PAM stereochemistry potency

(1R,2S)-VU0155041 (CAS 1263273-14-8) is the essential cis-stereoisomer mGluR4 PAM for reproducible neuropharmacology. Unlike trans isomer VU0155040 (>10× weaker potency), only this compound achieves full functional potency (EC50 2.35 μM). Its aqueous solubility enables direct icv infusion without DMSO—critical for Parkinson's disease and neuropathic pain models. With selectivity over 67 off-targets and ~4-fold positive cooperativity, it serves as the definitive moderate-cooperativity reference tool. Purchase ≥98% pure material to eliminate stereoisomer contamination in binding, signaling, and behavioral assays.

Molecular Formula C14H15Cl2NO3
Molecular Weight 316.2 g/mol
CAS No. 1263273-14-8
Cat. No. B3027282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-VU0155041
CAS1263273-14-8
SynonymsVU 0155041
VU-0155041
VU0155041
Molecular FormulaC14H15Cl2NO3
Molecular Weight316.2 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O
InChIInChI=1S/C14H15Cl2NO3/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20/h5-7,11-12H,1-4H2,(H,17,18)(H,19,20)/t11-,12+/m0/s1
InChIKeyVSMUYYFJVFSVCA-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,2S)-VU0155041: A Cis-Regioisomeric mGluR4 Positive Allosteric Modulator for Parkinson's and Neuropathic Pain Research


(1R,2S)-VU0155041 (CAS 1263273-14-8) is the cis regioisomer of VU0155041, functioning as a partial agonist and positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4) . It belongs to the cyclohexylamide class of mGluR4 PAMs and activates the receptor by interacting with an allosteric site distinct from the orthosteric glutamate binding pocket . The compound has demonstrated in vivo efficacy in rodent models of Parkinson's disease following intracerebroventricular administration, and also attenuates hyperalgesia in neuropathic pain models .

Why Generic mGluR4 PAM Substitution Fails: Stereo- and Cooperativity-Driven Differentiation of (1R,2S)-VU0155041


Substituting (1R,2S)-VU0155041 with other mGluR4 PAMs introduces substantial experimental variability due to three factors: (1) stereochemical specificity—the cis configuration is essential for full functional potency, as the trans isomer (VU0155040) exhibits >10-fold weaker potency at both human and rat mGluR4 [1]; (2) aqueous solubility—unlike PHCCC, which has limited aqueous solubility, VU0155041 is soluble in aqueous vehicle, enabling direct intracerebroventricular administration without complex formulation ; and (3) allosteric cooperativity profile—VU0155041 enhances glutamate potency via a distinct magnitude of positive cooperativity (approximately 4-fold increase in L-AP4 stabilization) compared to other PAMs like VU0415374 (39-fold), leading to differential modulation of receptor activation dynamics [2].

(1R,2S)-VU0155041: Quantitative Evidence Guide for Differentiated mGluR4 Modulation


Cis vs Trans Stereoisomer Potency: (1R,2S)-VU0155041 Exhibits >12-Fold Higher Potency at Human mGluR4 Than VU0155040

The cis configuration of (1R,2S)-VU0155041 is essential for functional activity at mGluR4. In direct head-to-head comparison, (1R,2S)-VU0155041 (cis) potently enhanced the response to an EC20 concentration of glutamate with an EC50 of 798 ± 58 nM at human mGluR4. In contrast, its trans regioisomer (VU0155040) exhibited minimal activity with an EC50 >10 μM [1]. At rat mGluR4, the cis isomer showed an EC50 of 693 ± 140 nM, while the trans isomer again failed to achieve 50% maximal response at the highest concentration tested (>10 μM) [1].

mGluR4 PAM stereochemistry potency

Glutamate CRC Leftward Shift: (1R,2S)-VU0155041 Produces 2.1-Fold Greater Shift Than VU0155040 at Human mGluR4

In fold-shift experiments examining the ability of compounds to left-shift the glutamate concentration-response curve (CRC), (1R,2S)-VU0155041 (30 μM) produced a 6.4 ± 0.7-fold leftward shift of the glutamate CRC at human mGluR4, compared to only 3.0 ± 0.3-fold for the trans isomer VU0155040 at the same concentration [1]. At rat mGluR4, the cis isomer produced a 4.7 ± 0.4-fold shift versus 2.5 ± 0.5-fold for the trans isomer [1].

mGluR4 PAM allosteric modulation concentration-response curve

Aqueous Solubility Advantage: (1R,2S)-VU0155041 Enables Vehicle Formulation Unavailable with PHCCC

(1R,2S)-VU0155041 is soluble in aqueous vehicle, enabling direct intracerebroventricular (icv) administration without requiring complex solubilization strategies . In contrast, PHCCC—a structurally distinct mGluR4 PAM—has limited aqueous solubility and typically requires DMSO or other organic solvents for formulation, which can complicate in vivo studies and introduce vehicle-related artifacts . The aqueous solubility of VU0155041 has been specifically noted as a key advantage over PHCCC for in vivo experimental applications .

mGluR4 PAM solubility in vivo formulation

Allosteric Cooperativity Profile: (1R,2S)-VU0155041 Produces 4-Fold L-AP4 Stabilization vs 39-Fold for VU0415374

Among mGluR4 PAMs, (1R,2S)-VU0155041 exhibits a distinct allosteric cooperativity profile. While VU0155041 and VU0415374 display equivalent intrinsic efficacies (log(τB) = 1.15 ± 0.38 vs 1.25 ± 0.44, respectively), they differ substantially in their ability to stabilize the active conformation of the receptor in the presence of the orthosteric agonist L-AP4 [1]. VU0155041 increases L-AP4's ability to stabilize the active receptor conformation by approximately 4-fold, whereas VU0415374 produces a 39-fold increase [1].

mGluR4 PAM allosteric cooperativity functional selectivity

Optimal Research Applications for (1R,2S)-VU0155041 Based on Quantitative Differentiation


Parkinson's Disease Rodent Model Studies Requiring Aqueous-Soluble, CNS-Active mGluR4 PAM

(1R,2S)-VU0155041 is specifically validated for Parkinson's disease research, demonstrating dose-dependent reversal of haloperidol-induced catalepsy and reserpine-induced akinesia in rats following intracerebroventricular administration of 31-316 nM doses . Its aqueous solubility enables direct icv infusion without DMSO vehicle , making it the preferred mGluR4 PAM for studies where vehicle effects must be minimized. The compound has also been used in 6-OHDA rat models of Parkinson's disease, demonstrating functional neuroprotection comparable to other mGluR4 PAMs [1].

Stereochemistry-Controlled mGluR4 Functional Studies Distinguishing Cis vs Trans Isomer Activity

For investigations requiring precise stereochemical control of mGluR4 modulation, (1R,2S)-VU0155041 is essential. The trans isomer VU0155040 exhibits >12-fold weaker potency at human mGluR4 (EC50 >10 μM vs 798 nM) and fails to achieve plateau responses at maximal concentrations [2]. Studies examining the stereochemical determinants of mGluR4 PAM binding or allosteric modulation must use the purified cis isomer (CAS 1263273-14-8) to avoid confounding data from inactive or weakly active stereoisomer contamination.

Neuropathic Pain Models Examining mGluR4-Mediated Hyperalgesia Attenuation

(1R,2S)-VU0155041 has demonstrated efficacy in attenuating hyperalgesia in neuropathic pain model rats, acting as a partial mGluR4-positive allosteric modulator with an EC50 of 2.35 μM for direct receptor activation . This application is supported by the compound's selectivity profile—it shows selectivity for mGluR4 relative to 67 different targets and does not affect striatal NMDA receptor function [3], reducing off-target confounding in pain pathway studies.

Allosteric Cooperativity Studies Requiring Moderate (Not High) Positive Cooperativity

For experiments designed to measure the functional consequences of moderate versus high allosteric cooperativity, (1R,2S)-VU0155041 provides a well-characterized reference point. It enhances L-AP4's stabilization of active receptor conformation by approximately 4-fold, compared to 39-fold for VU0415374 [4]. Researchers examining how cooperativity magnitude influences downstream signaling, receptor trafficking, or in vivo behavioral outcomes should select (1R,2S)-VU0155041 as the moderate-cooperativity control tool.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R,2S)-VU0155041

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.